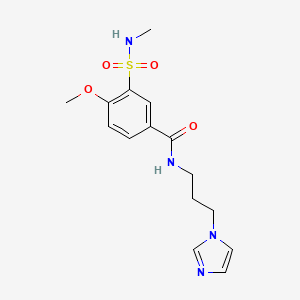
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as JP-11646, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-11646 is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. It forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing the substrate from binding. This leads to the inhibition of the enzymatic activity or receptor signaling, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to the following biochemical and physiological effects:
- Inhibition of carbonic anhydrases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of carbonic anhydrases, which play important roles in acid-base balance, bone resorption, and tumor growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and osteoporosis.
- Inhibition of histone deacetylases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of histone deacetylases, which play important roles in gene expression and cell differentiation. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and neurological disorders.
- Inhibition of steroid sulfatases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of steroid sulfatases, which play important roles in estrogen biosynthesis and breast cancer growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages and limitations for lab experiments. The advantages include its potent inhibitory activity against various enzymes and receptors, its potential therapeutic applications, and its relatively simple synthesis method. The limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. These include:
- Optimization of the synthesis method to improve the yield and purity of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.
- Further characterization of the mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, including the identification of its binding sites and the determination of its selectivity for different enzymes and receptors.
- Development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
- Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in vivo to determine its efficacy and safety.
- Exploration of the potential of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multi-step process that includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methylsulfamoyl chloride to obtain the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 1-(3-aminopropyl)imidazole to yield N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrases, histone deacetylases, and steroid sulfatases. These enzymes and receptors play important roles in various physiological processes, including cancer, inflammation, and neurological disorders. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-16-24(21,22)14-10-12(4-5-13(14)23-2)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11,16H,3,6,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXCAGKLMIKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

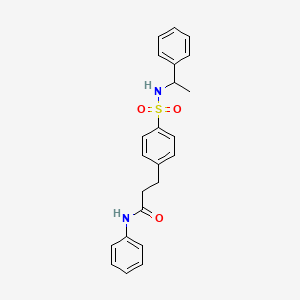
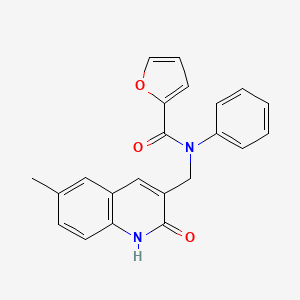

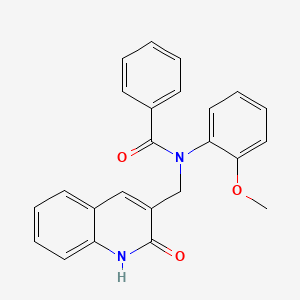
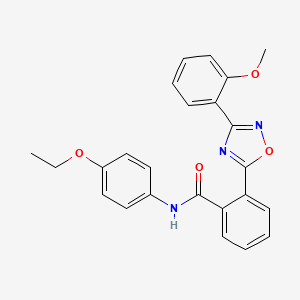
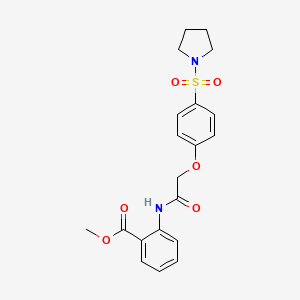

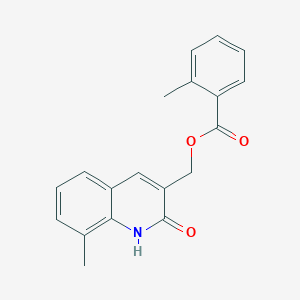

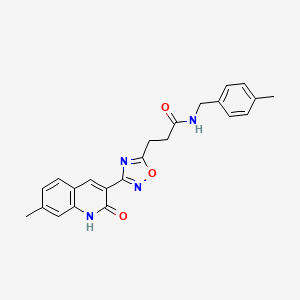
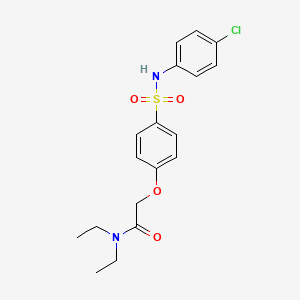
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

